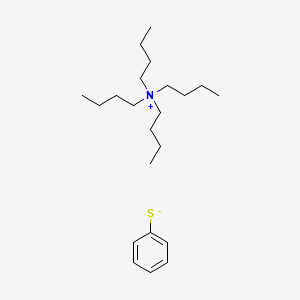

Tetrabutylammonium thiophenolate

Description

Significance of Thiolate Anions in Chemical Reactivity

Thiolate anions (RS⁻), the conjugate bases of thiols (RSH), are recognized for their potent nucleophilicity. fiveable.me This reactivity stems from the high electron density and polarizability of the sulfur atom, which enables the ready donation of an electron pair to form new covalent bonds. fiveable.me Thiols are generally more acidic than their alcohol counterparts, meaning they can be deprotonated by moderately strong bases to form the highly reactive thiolate anion. chemistrysteps.com

The key characteristics of thiolate anions in chemical reactions include:

Excellent Nucleophilicity: Thiolates are powerful nucleophiles that readily participate in substitution (SN2) and addition reactions. fiveable.meyoutube.com Their efficacy as nucleophiles often surpasses that of their oxygen-based analogues, alkoxides. chemistrysteps.comlibretexts.org

Carbon-Sulfur Bond Formation: They are fundamental in the construction of carbon-sulfur bonds, which are integral to numerous organic molecules and materials. youtube.com

Biochemical Relevance: In biochemistry, the thiolate form of the cysteine residue is a key nucleophile in the catalytic mechanisms of many enzymes. fiveable.me The formation and cleavage of disulfide bonds from thiolate precursors are also crucial for protein structure and function. fiveable.me

Role of Quaternary Ammonium (B1175870) Salts in Chemical Systems

Quaternary ammonium salts, often referred to as "quats," are ionic compounds with the general structure [NR₄]⁺X⁻, where R represents alkyl or aryl groups. fiveable.me Unlike primary, secondary, or tertiary ammonium ions, quaternary ammonium cations are permanently charged, irrespective of the solution's pH. wikipedia.orgnoaa.gov This feature, combined with the nature of the 'R' groups, imparts unique properties that are leveraged in various chemical contexts.

The significant roles of quaternary ammonium salts include:

Phase-Transfer Catalysis (PTC): This is one of their most prominent applications. wikipedia.org In reactions involving reactants that are soluble in immiscible solvents (e.g., an aqueous phase and an organic phase), quaternary ammonium salts can facilitate the reaction. noaa.gov The lipophilic (fat-loving) organic groups on the cation allow it to be soluble in the organic phase, while its positive charge enables it to pair with an anion (like a reactant from the aqueous phase) and transport it into the organic phase where the reaction can occur. mdpi.com Tetrabutylammonium (B224687) salts are particularly effective as phase-transfer catalysts due to the four butyl groups providing significant lipophilicity. scienceinfo.comresearchgate.net

Source of "Naked" Anions: In organic solvents, the large, non-polar quaternary ammonium cation forms a loose ion pair with the anion. This leaves the anion relatively un-solvated and highly reactive—often referred to as a "naked" anion.

Ionic Liquids: Certain quaternary ammonium salts, particularly those with specific anions, are classified as ionic liquids—salts that are molten at or near room temperature. researchgate.netorganic-chemistry.org They are explored as environmentally benign solvents and catalysts for a range of organic transformations. researchgate.netorganic-chemistry.org

Tetrabutylammonium Thiophenolate: Properties and Research Findings

This compound, also known as thiophenol tetrabutylammonium salt, is the salt formed from the thiophenolate anion (C₆H₅S⁻) and the tetrabutylammonium cation ([N(C₄H₉)₄]⁺). ottokemi.comsigmaaldrich.com This compound effectively delivers a highly nucleophilic thiophenolate anion in a form that is soluble in many organic solvents.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 4670-62-6 ottokemi.comsigmaaldrich.comalfa-chemistry.com |

| Molecular Formula | C₂₂H₄₁NS or (CH₃CH₂CH₂CH₂)₄N(C₆H₅S) ottokemi.comalfa-chemistry.com |

| Molecular Weight | 351.63 g/mol ottokemi.comsigmaaldrich.comalfa-chemistry.com |

| Appearance | Crystals sigmaaldrich.com |

| Melting Point | 77-85 °C ottokemi.comalfa-chemistry.com |

| Synonyms | Thiophenol tetrabutylammonium salt, benzenethiolate;tetrabutylazanium ottokemi.comalfa-chemistry.com |

This table is interactive. Click on the headers to sort.

Detailed Research Findings

The utility of this compound and related systems lies in leveraging the reactivity of the thiolate in organic media, a condition facilitated by the tetrabutylammonium counter-ion. Research into phase-transfer catalysis (PTC) often highlights the S-alkylation of thiophenol using alkyl halides in the presence of a tetrabutylammonium salt like tetrabutylammonium bromide (TBAB). jocpr.com In these systems, a base generates the thiophenolate anion in an aqueous phase, and the TBAB transports it into the organic phase to react with the alkyl halide. jocpr.com The use of pre-formed this compound offers a direct, water-free source of the nucleophile for reactions sensitive to moisture.

Furthermore, tetrabutylammonium salts have been demonstrated to be effective catalysts for the conjugate addition of thiols to electron-deficient alkenes, such as α,β-unsaturated nitriles, esters, and ketones. researchgate.netorganic-chemistry.org Molten tetrabutylammonium bromide can act as both the catalyst and the reaction medium (an ionic liquid), promoting the addition of thiophenol to various substrates. organic-chemistry.org This highlights the dual role of the tetrabutylammonium component in activating the thiol and facilitating the reaction.

In a related application, tetrabutylammonium thioacetate (B1230152) has been successfully used as a mild initiator for the ring-opening polymerization of thionolactones to produce polythioesters. nih.gov This demonstrates the capacity of the tetrabutylammonium cation to deliver a sulfur-based nucleophile for complex polymerization reactions under gentle conditions. nih.gov These findings underscore the potential of this compound as a valuable reagent in organic synthesis, particularly where the controlled delivery of a highly reactive thiophenolate nucleophile in an organic medium is required.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzenethiolate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C6H6S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5,7H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYKVBXIMAFNDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472305 | |

| Record name | Tetrabutylammonium thiophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4670-62-6 | |

| Record name | Tetrabutylammonium thiophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium thiophenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Employing Tetrabutylammonium Thiophenolate

Nucleophilic Reactivity in Carbon-Heteroatom Bond Formation

The thiophenolate anion is a potent nucleophile, and in the form of its tetrabutylammonium (B224687) salt, it readily participates in a variety of reactions to form carbon-sulfur bonds.

S-Alkylation Reactions for Thioether Synthesis

The S-alkylation of thiols is a fundamental method for the synthesis of thioethers. Tetrabutylammonium thiophenolate serves as an excellent nucleophile in these reactions, readily reacting with alkyl halides to form aryl alkyl thioethers. The general reaction involves the displacement of a halide or other suitable leaving group from an alkyl substrate by the thiophenolate anion.

A closely related and illustrative method involves the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst for the S-alkylation of thiophenol. nih.govorganic-chemistry.org In this approach, the reaction is carried out in a biphasic or triphasic system, where the tetrabutylammonium cation facilitates the transfer of the thiophenolate anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. nih.govorganic-chemistry.org This methodology has been shown to be highly efficient, leading to high conversions and selectivity for the desired thioether product. nih.gov The use of tetrabutylammonium salts in these reactions highlights their effectiveness in promoting S-alkylation.

Table 1: S-Alkylation of Thiophenol using Alkyl Halides

| Alkyl Halide | Product |

| Benzyl Chloride | Benzyl phenyl sulfide |

| n-Butyl Bromide | n-Butyl phenyl sulfide |

| Ethyl Bromide | Ethyl phenyl sulfide |

This table illustrates typical products from the S-alkylation of the thiophenolate anion with various alkyl halides.

Thiol-yne Michael Addition Reactions

The thiol-yne Michael addition is a powerful click chemistry reaction for the formation of vinyl sulfides. This reaction involves the conjugate addition of a thiol to an activated alkyne. The nucleophilic addition of the thiophenolate anion from this compound to an electron-deficient alkyne, such as a propiolate ester or an alkynyl ketone, proceeds readily.

The reaction is often catalyzed by a base, which serves to deprotonate the thiol and generate the more nucleophilic thiolate anion. acs.orgnih.gov In the case of this compound, the thiolate is pre-formed, and the tetrabutylammonium cation can help to maintain its solubility and reactivity in the reaction medium. The initial addition results in a vinyl sulfide, and the stereochemistry of the product can often be controlled by the reaction conditions. acs.org

Thiol-ene Reaction Systems

Similar to the thiol-yne reaction, the thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond. researchgate.net This reaction can proceed via either a radical or a nucleophilic (Michael addition) pathway. For the nucleophilic pathway, an activated alkene (e.g., an α,β-unsaturated carbonyl compound) is required.

This compound is a suitable nucleophile for the thiol-ene Michael addition. The thiophenolate anion attacks the β-carbon of the activated alkene, leading to the formation of a thioether. The bulky and non-coordinating tetrabutylammonium cation allows for a "naked" and highly reactive thiophenolate anion in solution, which can enhance the rate of the conjugate addition. The use of tetrabutylammonium salts as catalysts in the conjugate addition of thiols to electron-deficient alkenes has been shown to be effective, particularly under solvent-free conditions. organic-chemistry.org

Reactions with Activated Carbonyl and Imine Substrates

The nucleophilic character of the thiophenolate anion extends to its reactions with activated carbonyl and imine substrates. While specific research detailing the use of this compound in these reactions is not abundant, the reactivity can be inferred from the known chemistry of thiolates.

In reactions with activated carbonyl compounds, such as α,β-unsaturated ketones (enones), the thiophenolate anion undergoes a conjugate addition (Michael addition) to the β-carbon. This reaction is a fundamental carbon-sulfur bond-forming reaction. The use of tetrabutylammonium bromide as a catalyst for the conjugate addition of thiols to enones demonstrates the utility of the tetrabutylammonium cation in facilitating this transformation. organic-chemistry.org

With respect to imine substrates, particularly activated imines like N-acylimines or sulfonylimines, the thiophenolate anion can act as a nucleophile, adding to the carbon-nitrogen double bond to form α-amino sulfides. While direct examples with this compound are not prevalent in the literature, the general reactivity pattern of thiolates supports this possibility.

Carbon-Heteroatom Bond Cleavage Facilitation

Beyond its role in forming carbon-sulfur bonds, the thiophenolate anion is a well-established reagent for the cleavage of certain carbon-heteroatom bonds, particularly in the context of deprotection strategies in organic synthesis.

C-X Bond Cleavage in Organic Substrates

This compound can be employed as a potent nucleophile for the cleavage of carbon-oxygen and other carbon-heteroatom bonds. A prominent application of this reactivity is in the demethylation of aryl methyl ethers. nih.govresearchgate.net This reaction is a crucial transformation in the synthesis of phenols from their more stable methyl ether precursors.

The mechanism involves the nucleophilic attack of the thiophenolate anion on the methyl group of the aryl methyl ether in an SN2 reaction. This results in the formation of a phenoxide anion and methyl phenyl sulfide. The phenoxide is then protonated upon workup to yield the desired phenol. The use of thiolate-mediated methods for demethylation is well-established, and the use of an odorless, long-chain thiol in conjunction with in-situ generation of the sodium thiolate has been reported as a practical approach. nih.govresearchgate.net The pre-formed this compound offers a convenient and reactive source of the necessary thiolate nucleophile for this transformation.

Similarly, thiophenolates can be used for the deprotection of other functional groups, such as esters, through nucleophilic acyl substitution, although this application is less common than ether cleavage. The choice of the thiolate and reaction conditions is crucial to achieve selective cleavage.

Deprotection Strategies in Organic Synthesis

The thiophenolate anion is a strong nucleophile capable of cleaving various protecting groups, particularly esters and potentially ethers, through a nucleophilic substitution mechanism. While specific studies detailing the use of this compound for these deprotections are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established use of other thiophenoxide sources and analogous tetrabutylammonium salts in deprotection protocols. The tetrabutylammonium counterion is known to enhance the nucleophilicity of anions in organic media, suggesting that this compound would be an effective reagent for such transformations.

For instance, the deprotection of esters by thiophenoxide typically proceeds via a nucleophilic acyl substitution, where the thiophenolate attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate and a phenyl thioether. The general reaction is illustrated below:

R-CO-OR' + C₆H₅S⁻(N(C₄H₉)₄)⁺ → R-COO⁻(N(C₄H₉)₄)⁺ + C₆H₅S-R'

The efficiency of this reaction would be influenced by the steric hindrance around the carbonyl group and the nature of the leaving group (⁻OR').

Similarly, the cleavage of certain ethers, particularly methyl ethers of electron-rich aromatic systems, can be achieved with thiolate anions. The reaction proceeds via an SₙAr mechanism or a nucleophilic attack on the methyl group (Sₙ2).

While direct data for this compound is scarce, the deprotection capabilities of other tetrabutylammonium salts with nucleophilic anions are well-documented and provide a strong basis for analogy. For example, tetrabutylammonium fluoride (B91410) (TBAF) is widely used for the cleavage of silyl (B83357) ethers. The following table illustrates the deprotection of various esters using a different nucleophilic agent, sodium thiophenoxide, which highlights the general applicability of thiophenolate in deprotection.

| Substrate (Ester) | Product (Carboxylic Acid) | Conditions | Yield (%) |

|---|---|---|---|

| Methyl benzoate | Benzoic acid | Sodium thiophenoxide, DMF, 100 °C | 95 |

| Ethyl acetate (B1210297) | Acetic acid | Sodium thiophenoxide, DMF, 80 °C | 92 |

| Benzyl propionate | Propionic acid | Sodium thiophenoxide, DMF, 100 °C | 90 |

Functional Group Interconversion Strategies

This compound is also a valuable reagent for facilitating functional group interconversions beyond simple deprotection. Its nucleophilic nature allows it to participate in a variety of transformations, leading to the formation of new carbon-sulfur bonds or the modification of existing functional groups.

Tert-Butyloxycarbonylation of Thiols

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, but it can also be used to protect thiols. The reaction of a thiol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base yields the corresponding tert-butyl thionocarbonate. The choice of base and reaction conditions is crucial for the success of this transformation.

Research has shown that the tert-butyloxycarbonylation of thiols can be effectively carried out using a phase-transfer catalyst. However, when using aqueous sodium hydroxide (B78521) as the base with a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate, the desired product is often not obtained. This is because the resulting tert-butyl thionocarbonate is highly susceptible to hydrolysis under these aqueous basic conditions, leading back to the starting thiol.

To circumvent this issue, anhydrous conditions are employed. A particularly effective system involves the use of anhydrous potassium carbonate as the base in the presence of a crown ether, such as 18-crown-6, which acts as the phase-transfer catalyst. In this system, both thiophenol and aliphatic thiols react rapidly with di-tert-butyl dicarbonate to afford good yields of the t-BOC protected thiols. nih.gov The reaction of thiophenol is often accompanied by the visible evolution of carbon dioxide and 2-methylpropene. nih.gov

The use of a tetrabutylammonium salt, such as the thiophenolate itself or another tetrabutylammonium salt in conjunction with the thiol, under anhydrous conditions would be expected to facilitate this reaction effectively by providing a soluble and highly nucleophilic thiolate in the organic phase.

| Thiol | Reagents | Solvent | Yield of t-BOC Thiol (%) |

|---|---|---|---|

| Thiophenol | Boc₂O, K₂CO₃, 18-crown-6 | THF | Good |

| Butanethiol | Boc₂O, K₂CO₃, 18-crown-6 | THF | Good |

Other Selective Functionalizations

The nucleophilic character of the thiophenolate anion in this compound allows for its participation in various other selective functionalization reactions. One prominent example is the conjugate addition (Michael addition) of the thiophenolate to α,β-unsaturated carbonyl compounds. The tetrabutylammonium cation enhances the reactivity of the thiophenolate and ensures its solubility in common organic solvents where such reactions are typically performed.

This reaction is a powerful tool for the formation of carbon-sulfur bonds and the synthesis of β-thio-carbonyl compounds, which are valuable intermediates in organic synthesis. The general scheme for the Michael addition is as follows:

R-CH=CH-CO-R' + C₆H₅S⁻(N(C₄H₉)₄)⁺ → R(C₆H₅S)CH-CH₂-CO-R'

Studies on the conjugate addition of thiols to electron-deficient alkenes have shown that tetrabutylammonium salts can act as efficient catalysts. For instance, molten tetrabutylammonium bromide has been used to catalyze the addition of various thiols to α,β-unsaturated nitriles, esters, ketones, and aldehydes in high yields under solvent-free conditions. This suggests that this compound would be an excellent reagent for stoichiometrically delivering the thiophenolate nucleophile in such conjugate additions.

The following table presents representative examples of the Michael addition of thiophenol to various activated alkenes, catalyzed by a tetrabutylammonium salt, illustrating the broad scope of this transformation.

| Activated Alkenes | Thiophenol | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Acrylonitrile | Yes | Tetrabutylammonium Bromide | 3-(Phenylthio)propanenitrile | 95 |

| Methyl acrylate | Yes | Tetrabutylammonium Bromide | Methyl 3-(phenylthio)propanoate | 92 |

| 2-Cyclohexen-1-one | Yes | Tetrabutylammonium Bromide | 3-(Phenylthio)cyclohexan-1-one | 90 |

Catalytic Roles and Systems Involving Tetrabutylammonium Thiophenolate

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates the reaction between reactants located in different immiscible phases. Tetrabutylammonium (B224687) salts, including tetrabutylammonium thiophenolate, are widely recognized for their efficacy as phase transfer catalysts. nih.gov The lipophilic tetrabutylammonium cation can encapsulate and transport the thiophenolate anion (or other anions) from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. theaic.org

Liquid-Liquid Phase Transfer Systems

In liquid-liquid (L-L) phase transfer catalysis, the catalyst shuttles a reactant from an aqueous phase to an organic phase. theaic.org A comparative study on the S-alkylation of thiophenol demonstrated the use of tetrabutylammonium bromide (TBAB), a related tetrabutylammonium salt, in a biphasic system. jocpr.comresearchgate.netjocpr.com While the specific use of this compound as the catalyst in this exact system is not detailed in the provided search results, the principle remains the same. The tetrabutylammonium cation would facilitate the transfer of the thiophenolate anion from an aqueous solution (likely formed by deprotonating thiophenol with a base) into an organic solvent containing an alkylating agent. This process increases the reaction rate by bringing the reactants together in a single phase. The efficiency of such systems can be influenced by various factors, including the nature of the organic solvent and the concentration of the catalyst.

Liquid-Liquid-Liquid Phase Transfer Systems

A more advanced configuration is the liquid-liquid-liquid (L-L-L) phase transfer system. These systems are characterized by the formation of a third liquid phase, often rich in the catalyst, which acts as the primary reaction site. jocpr.com Research on the S-alkylation of thiophenol using TBAB has shown that transitioning from a biphasic to a triphasic system can significantly enhance reaction rates. jocpr.comresearchgate.netjocpr.com The formation of this third phase is dependent on the catalyst concentration. jocpr.com Although the provided information focuses on TBAB, it is plausible that this compound could exhibit similar behavior, forming a catalyst-rich middle phase that accelerates the reaction between thiophenolate and an organic substrate. This third phase can often be separated and reused, which is a significant advantage. jocpr.com Studies have shown that under triphasic conditions, the influence of temperature and stirring speed on the catalytic activity can be less pronounced compared to biphasic systems. nih.gov

Solid-Liquid Phase Transfer Systems

Solid-liquid (S-L) phase transfer catalysis involves the transfer of an anionic reactant from a solid phase into an organic phase. This approach has been successfully employed for reactions such as the synthesis of p-nitroanisole from p-chloronitrobenzene and solid sodium methoxide, using TBAB as the catalyst. researchgate.net The key advantage of S-L PTC is often the ability to conduct reactions at room temperature with high conversion and selectivity. researchgate.net In the context of this compound, this system would involve using solid sodium thiophenolate as the reactant. The tetrabutylammonium cation would then complex with the thiophenolate anion at the solid-liquid interface and transport it into the bulk organic phase to react with a substrate.

Co-Catalysis in Transition Metal-Mediated Transformations

Tetrabutylammonium salts are also known to act as efficient co-catalysts in various transition metal-mediated reactions. nih.govresearchgate.net They can enhance both the reaction rate and the product yield. mdpi.com

Synergistic Effects in Catalytic Cycles

In transition metal-catalyzed reactions, tetrabutylammonium salts can exhibit synergistic effects. For instance, in a dual catalytic system for the synthesis of 2-substituted imidazolines, tetrabutylammonium bromide was used in conjunction with tungstophosphoric acid. mdpi.com The proposed mechanism involves the formation of a complex between TBAB and the tungstophosphoric acid in the aqueous phase, which then acts as the active catalytic species. mdpi.com While this example does not directly involve this compound, it illustrates the principle of how a tetrabutylammonium salt can work in concert with another catalyst. In the case of this compound, it could potentially act as both a phase transfer agent for the thiophenolate anion and as a ligand that modifies the reactivity of a transition metal center, leading to enhanced catalytic activity.

Applications in Cross-Coupling Reactions

This compound and its constituent ions are instrumental in facilitating cross-coupling reactions, particularly for the formation of carbon-sulfur (C–S) bonds. The tetrabutylammonium cation is widely recognized for its role as a phase-transfer catalyst (PTC). In biphasic systems, it can transport the thiophenolate anion from an aqueous or solid phase into an organic phase where the reaction with an electrophile occurs. jocpr.com This overcomes the mutual insolubility of the reactants, enhancing reaction rates significantly.

This principle is applied in S-alkylation reactions, a fundamental type of cross-coupling. jocpr.com For instance, the reaction between thiophenol and various alkyl halides to form thioethers is effectively catalyzed by tetrabutylammonium salts like tetrabutylammonium bromide (TBAB). jocpr.com In such systems, the thiophenol is first deprotonated by a base (like NaOH) to form the sodium thiophenoxide in the aqueous phase. The tetrabutylammonium cation then exchanges with the sodium ion to form the this compound ion pair, which has high solubility and reactivity in the organic solvent containing the alkyl halide. jocpr.com

Research has demonstrated the efficacy of this approach, comparing liquid-liquid biphasic systems with liquid-liquid-liquid triphasic systems, noting enhanced reaction rates in the latter. jocpr.com The use of tetrabutylammonium salts avoids the need for harsh, anhydrous conditions and allows for milder reaction temperatures. jocpr.com

Beyond simple S-alkylation, related systems are employed in more complex cross-couplings. Nickel-catalyzed C-S bond formation between aryl iodides and thiols proceeds efficiently in the presence of tetrabutylammonium bromide, highlighting the synergy between the transition metal catalyst and the phase-transfer agent. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions, such as the synthesis of cyclopropanes from aryl methyl ketones and styrenes, have been successfully carried out in molten tetrabutylammonium acetate (B1210297), which acts as an ionic liquid medium. nih.gov While not involving the thiophenolate directly as the reagent, these examples underscore the crucial role of the tetrabutylammonium cation in facilitating transition-metal-catalyzed cross-coupling manifolds.

Table 1: Representative Cross-Coupling Reactions Involving Tetrabutylammonium Systems

| Reaction Type | Catalyst/Promoter | Substrates | Product Type | Key Findings | Reference |

| S-Alkylation | Tetrabutylammonium Bromide (TBAB) | Thiophenol, Alkyl Halides | Thioethers | Enhanced reaction rates under phase-transfer catalysis (PTC) conditions. | jocpr.com |

| C-S Cross-Coupling | NiCl₂·6H₂O / TBAB | Aryl Iodides, Thiols | Aryl Sulfides | The NiLn-TBAB system is recyclable and functions in air. | researchgate.net |

| Dehydrogenative Cyclization | Pd(OAc)₂ / Cu(OAc)₂ / TBAA | Aryl Methyl Ketones, Styrenes | Cyclopropanes | The tetrabutylammonium salt acts as an ionic liquid medium promoting twofold C-H activation. | nih.gov |

Metal-Free Catalysis and Organocatalytic Systems

The use of this compound extends into the realm of organocatalysis, where small organic molecules catalyze reactions, often under metal-free conditions. This approach is valued for its reduced toxicity and milder reaction protocols.

Role in Heterocycle Synthesis

Tetrabutylammonium salts can promote the synthesis of sulfur-containing heterocycles. A notable metal-free method involves the synthesis of 3-sulfanyloxindoles. mdpi.com In a process mediated by triphenylphosphine, sulfonyl chlorides are used as the sulfenylation source to react with oxindoles. The reaction is significantly facilitated by iodide anions, with tetrabutylammonium iodide (TBAI) being a key promoter. It is proposed that the iodide converts the sulfenyl chloride into a more reactive sulfenyl iodide intermediate. mdpi.com While this example uses an external sulfur source, the underlying principle of using a tetrabutylammonium salt to facilitate the formation of a C-S bond in a metal-free synthesis of a heterocycle is clearly demonstrated.

Furthermore, metal-free, iodine-promoted cross-dehydrogenative coupling (CDC) reactions allow for the direct sulfenylation of compounds like arylhydrazones using arylthiols at elevated temperatures, providing a benign route to sulfur-containing molecules. researchgate.net These examples showcase the trend towards using halide anions and phase-transfer or ionic liquid conditions, for which tetrabutylammonium salts are prime candidates, to construct complex heterocyclic systems without transition metals.

Table 2: Metal-Free Synthesis Involving Tetrabutylammonium Salts

| Reaction Type | Promoter/Catalyst | Substrates | Product | Key Features | Reference |

| Thiolation of Oxindoles | TBAI / PPh₃ | Oxindoles, Sulfonyl Chlorides | 3-Sulfanyloxindoles | Metal-free protocol; iodide anion facilitates the reaction by forming a more reactive intermediate. | mdpi.com |

| Sulfenylation of Arylhydrazones | I₂ / DMSO | Arylhydrazones, Arylthiols | Sulfenyl Arylhydrazones | Metal-free cross-dehydrogenative coupling (CDC) where I₂ acts as the catalyst. | researchgate.net |

Activation of Substrates via Non-Covalent Interactions

The catalytic activity of systems involving this compound is fundamentally governed by non-covalent interactions. frontiersin.org In organocatalysis, interactions such as hydrogen bonding, ion-pairing, and π-stacking are crucial for substrate activation and controlling stereoselectivity. mdpi.comnih.gov

In the context of this compound, the primary non-covalent interaction is the ion pair formed between the large, lipophilic tetrabutylammonium cation ([TBA]⁺) and the thiophenolate anion (PhS⁻). In a non-polar organic solvent, the large cation effectively shields the negative charge of the anion, but the lack of strong solvation (like hydrogen bonding from protic solvents) creates a highly reactive "naked" anion. jocpr.com This enhanced nucleophilicity of the thiophenolate is a key principle of its reactivity in phase-transfer catalysis.

This concept is central to the conjugate addition of thiols to electron-deficient alkenes, a reaction efficiently catalyzed by molten tetrabutylammonium bromide under solvent-free conditions. organic-chemistry.org The ionic liquid environment facilitates the reaction, where the tetrabutylammonium cation interacts with the reactants, activating them for the addition. The properties of bioactive molecules and the course of chemical reactions are heavily dependent on a hierarchy of such non-covalent forces. frontiersin.orgnih.gov Understanding these interactions is vital for designing new catalytic systems and predicting their outcomes. nih.gov While direct studies on this compound's non-covalent activation modes are specific, the well-established principles of how its constituent ions behave in catalytic systems provide a clear framework for its function.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Intermediates

The reactivity of tetrabutylammonium (B224687) thiophenolate is governed by the interplay of its constituent ions: the large, non-coordinating tetrabutylammonium cation and the nucleophilic thiophenolate anion. Understanding the pathways and transient species involved in its reactions is crucial for optimizing synthetic protocols.

Radical Processes in Tetrabutylammonium Thiophenolate Mediated Reactions

While often employed in nucleophilic reactions, the thiophenolate moiety can also participate in radical processes, particularly under oxidative conditions or photochemical initiation. Thioacids and their derivatives are known to generate thiyl radicals, which are versatile intermediates in organic synthesis. researchgate.netrsc.org These radicals can engage in a variety of transformations, including addition to alkenes (thiol-ene reaction) and homocoupling to form disulfides. researchgate.net

In reactions mediated by related tetrabutylammonium salts, such as tetrabutylammonium iodide (TBAI), radical mechanisms have been proposed. For instance, in the presence of an oxidant like dibenzoyl peroxide, TBAI can be oxidized to a hypoiodite (B1233010) species which then facilitates further reactions. nih.gov A proposed radical mechanism for the conversion of thiophenol using hypervalent iodine reagents also highlights the potential for sulfur-centered radicals to form and participate in subsequent steps. researchgate.net It is plausible that under similar oxidative conditions, this compound could undergo single-electron transfer (SET) processes to generate a thiophenoxyl radical, which could then initiate radical chain reactions.

Nucleophilic Substitution Mechanisms

The primary role of this compound in many synthetic applications is as a potent nucleophile in substitution reactions. The mechanism is heavily influenced by the nature of the tetrabutylammonium cation, which facilitates the dissolution of the ionic salt in organic solvents, where the "naked" thiophenolate anion exhibits enhanced reactivity.

This is a classic example of phase-transfer catalysis (PTC), where the bulky, lipophilic tetrabutylammonium cation pairs with the thiophenolate anion, transporting it from a solid or aqueous phase into an organic phase where the reaction with an electrophilic substrate occurs. jocpr.com The resulting ion pair in the organic medium is weakly solvated, heightening the nucleophilicity of the thiophenolate anion. jocpr.com

Studies on related systems provide insight into the specific substitution pathways. For example, the reaction of tetrabutylammonium azide (B81097) with p-nitrocumyl bromide was found to proceed through concurrent first and second-order kinetics, suggesting a mechanism on the borderline of SN1 and SN2. ucl.ac.uk In many cases, the reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, especially with primary and secondary alkyl halides. However, with substrates prone to forming stable carbocations, an SN1 pathway may compete. In nucleophilic aromatic substitution (SNAr) reactions, the thiophenolate anion attacks an electron-deficient aromatic ring, forming a Meisenheimer complex as an intermediate before the displacement of a leaving group. frontiersin.org

Activation and Interaction Mechanisms

The "activation" in this compound mediated reactions refers to the enhanced reactivity of the thiophenolate anion due to the phase-transfer properties of the tetrabutylammonium cation. The large cation effectively shields the anion's charge, reducing strong ion-pairing and solvation by protic solvents, which would otherwise blunt its nucleophilicity.

In a typical biphasic (e.g., liquid-liquid) system, the tetrabutylammonium cation facilitates the transfer of the thiophenolate anion across the phase boundary into the organic layer where the substrate resides. jocpr.com An even more efficient system is a triphasic, or "liquid-liquid-liquid" (L-L-L), PTC system. Here, a third liquid phase, rich in the catalyst, forms between the aqueous and organic layers. This catalyst-rich phase serves as the primary reaction site, which can suppress side reactions like hydrolysis and dramatically increase reaction rates. jocpr.com

In some protocols, the interaction can be more complex. For instance, in reactions involving sulfonyl chlorides promoted by tetrabutylammonium iodide, the iodide anion first converts the sulfonyl chloride into a more reactive sulfenyl iodide intermediate, which then undergoes electrophilic thiolation. nih.govmdpi.com A similar activation of a substrate by the thiophenolate anion, while less common, could be envisioned in specific contexts.

Kinetic and Thermodynamic Aspects of Reactivity

The rate and outcome of reactions involving this compound are highly dependent on kinetic and thermodynamic parameters, which are in turn influenced by the reaction conditions.

Reaction Rate Studies and Kinetic Parameters

Kinetic studies reveal the factors governing the speed of a reaction. For nucleophilic substitution reactions involving tetrabutylammonium salts, the kinetics can be complex. Some reactions exhibit concurrent first and second-order kinetics, indicating multiple competing pathways. ucl.ac.uk The rate of reaction is often proportional to the concentration of the phase-transfer catalyst and the reactants. chemkente.com

The choice of the phase-transfer system has a profound impact on reaction rates. As demonstrated in the S-alkylation of thiophenol using tetrabutylammonium bromide as a catalyst, shifting from a biphasic liquid-liquid (L-L) system to a triphasic liquid-liquid-liquid (L-L-L) system can lead to a dramatic increase in the percentage of product conversion in a much shorter time. jocpr.com This enhancement is attributed to the formation of a catalyst-rich middle phase where the reaction is concentrated. jocpr.com

Table 1: Comparison of Conversion Percentages in S-Alkylation of Thiophenol Reaction conditions involved using Tetrabutylammonium Bromide as a phase-transfer catalyst with various alkyl halides.

| Substrate | L-L PTC (% conversion, 7 Hrs) | L-L-L PTC (% conversion, 1 Hr) |

| n-Butyl Bromide | 77.2 | 98.2 |

| t-Butyl Chloride | 38.4 | 89.0 |

| 1-Bromopentane | 90.5 | 94.3 |

| 1-Bromooctane | 70.0 | 96.0 |

| Benzyl Chloride | 66.0 | 98.5 |

Data adapted from JOCPR, 2011. jocpr.com

Influence of Reaction Conditions on Selectivity and Yield

Temperature: Generally, increasing the temperature increases the reaction rate. chemkente.com However, this can also lead to the formation of undesired byproducts, thereby reducing selectivity and yield. In the synthesis of alkyl thiols, lower temperatures (10-15 °C) gave the best yield, while higher temperatures led to the formation of disulfide impurities. sciensage.info Similarly, in the thiolation of oxindoles, an optimal temperature of 80 °C was identified, with temperatures of 70 °C or 90 °C resulting in diminished yields. nih.gov

Solvent: The choice of solvent is crucial. In phase-transfer catalyzed reactions, the solvent constitutes the organic phase where the reaction occurs. The ideal solvent should well-solubilize the substrate and the catalyst-anion ion pair but not excessively solvate the anion, which would decrease its reactivity. In a study on the thiolation of oxindoles, 1,4-dioxane (B91453) was found to be the optimal solvent, outperforming 1,2-dichloroethane (B1671644) (DCE), toluene, acetonitrile (B52724) (CH₃CN), and N,N-dimethylformamide (DMF). nih.gov

Concentration: Reactant concentration also plays a key role. Increasing the concentration of reactants can increase the reaction rate up to a certain point. chemkente.com In the thiolation of oxindoles, increasing the concentration from 0.5 M to 1.0 M improved the yield, but further increases led to a decrease. nih.gov Using an excess of one reagent can be used to drive a reaction to completion, but can also lead to byproducts if not carefully controlled. chemkente.com

Table 2: Effect of Reaction Conditions on Yield in a Thiolation Reaction Optimization of the thiolation of 3-methylindolin-2-one, a reaction promoted by a tetrabutylammonium salt.

| Entry | Parameter Varied | Condition | Yield (%) |

| 1 | Solvent | 1,2-Dichloroethane (DCE) | 71 |

| 2 | Solvent | Toluene | 65 |

| 3 | Solvent | Acetonitrile (CH₃CN) | 43 |

| 4 | Solvent | N,N-Dimethylformamide (DMF) | 55 |

| 5 | Solvent | 1,4-Dioxane | 82 |

| 6 | Temperature | 70 °C | 75 |

| 7 | Temperature | 90 °C | 78 |

| 8 | Concentration | 0.33 M | 76 |

| 9 | Concentration | 1.0 M | 86 |

Data adapted from Molecules, 2017. nih.gov

Computational Chemistry Approaches

Computational chemistry has emerged as an indispensable tool for elucidating complex chemical phenomena, offering insights into reaction mechanisms, molecular interactions, and reactivity that are often difficult to obtain through experimental means alone. In the study of this compound, computational approaches provide a molecular-level understanding of its behavior, particularly concerning the reactivity of the thiophenolate anion, its interaction with the cation, and its role in chemical transformations. These methods allow for the systematic investigation of electronic structure, transition states, and reaction energy profiles, contributing significantly to the rational design of synthetic protocols.

DFT studies typically involve geometry optimization of the species followed by the calculation of thermodynamic and electronic properties. Key descriptors that characterize the reactivity of a thiolate, such as thiophenolate, include thermodynamic parameters (like Proton Affinity (PA) and Electron Transfer Enthalpy (ETE)) and global descriptors of chemical activity derived from the energies of frontier molecular orbitals (HOMO and LUMO). These descriptors include ionization potential (IP), electron affinity (EA), chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω). nih.gov

For instance, calculations on related sulfur compounds like allyl mercaptan have demonstrated that DFT can effectively predict reactivity trends. nih.gov The presence of the bulky, non-coordinating tetrabutylammonium cation is also crucial. In computational models, its presence is accounted for to understand its influence on the thiophenolate anion's electronic structure and availability. The cation can affect the solvation shell and the ion-pairing dynamics, which in turn modulates the nucleophilicity of the thiophenolate. By modeling the complete ion pair, researchers can gain a more accurate picture of its reactivity in different solvent environments.

Below is an illustrative table of reactivity descriptors that can be calculated using DFT, based on findings for a related thiol compound. nih.gov

| Descriptor | Definition | Significance in Reactivity |

| Proton Affinity (PA) | Negative of the enthalpy change for protonation. | Measures Brønsted basicity; a higher PA indicates stronger basicity. |

| Electron Transfer Enthalpy (ETE) | Enthalpy change for the transfer of an electron. | Indicates the ease of oxidation. |

| Ionization Potential (IP) | Energy required to remove an electron (I = -EHOMO). | A lower IP suggests a better electron donor (nucleophile). |

| Electron Affinity (EA) | Energy released upon gaining an electron (A = -ELUMO). | A higher EA suggests a better electron acceptor (electrophile). |

| Molecular Hardness (η) | Resistance to change in electron distribution. | "Soft" nucleophiles (low η) react favorably with "soft" electrophiles. |

| Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires additional electronic charge. | Quantifies the electrophilic character of a species. |

This table illustrates the types of descriptors calculated via DFT to assess reactivity. The values are specific to the compound and conditions being modeled.

Computational modeling is essential for understanding the non-covalent interactions that govern the structure and reactivity of ion pairs like this compound. The large tetrabutylammonium cation interacts with the thiophenolate anion primarily through weak electrostatic forces and dispersion interactions. Modeling these anion-binding interactions is critical for predicting the salt's behavior in solution and its role in templating reactions.

Studies have combined spectroscopic methods with DFT and other computational techniques to investigate the interactions between tetrabutylammonium cations and various anions. researchgate.net These models can predict the most stable geometries of the ion pair, revealing how the flexible butyl chains of the cation may arrange themselves around the anion. This "wrapping" can influence the anion's accessibility and reactivity.

Furthermore, computational chemistry is pivotal in mapping the potential energy surface of a reaction, allowing for the identification and characterization of transition states. For a reaction involving thiophenolate as a nucleophile, DFT calculations can model the approach of the anion to an electrophilic substrate. By calculating the energy of the transition state structure, chemists can determine the activation energy barrier for the reaction. mdpi.com This information is fundamental to understanding reaction kinetics and selectivity. The model must include the tetrabutylammonium cation, as its interaction with the thiophenolate anion can stabilize or destabilize the transition state, thereby altering the reaction rate. researchgate.netresearchgate.net

| Computational Task | Information Gained | Relevance to this compound |

| Geometry Optimization of Ion Pair | Determines the lowest energy conformation of the [TBA]⁺[SPh]⁻ salt. | Reveals how the cation shields or exposes the thiophenolate anion, impacting its nucleophilic availability. |

| Calculation of Binding Energy | Quantifies the strength of the interaction between the tetrabutylammonium cation and the thiophenolate anion. | Helps understand ion-pairing vs. dissociation in various solvents. |

| Transition State (TS) Searching | Identifies the highest energy point along the reaction coordinate for a given transformation. | Allows for the calculation of activation energies (reaction barriers) for nucleophilic attack by thiophenolate. |

| Activation Strain Model (ASM) Analysis | Decomposes the activation energy into strain energy (distortion of reactants) and interaction energy. | Provides detailed insight into why a particular reaction pathway or stereochemical outcome is favored. mdpi.com |

A major goal of computational chemistry is the a priori prediction of reaction outcomes. For reactions involving this compound, computational models can predict whether a reaction will proceed and which products will form. This is often achieved by comparing the calculated activation energies for all possible reaction pathways; the pathway with the lowest energy barrier is typically the one that is kinetically favored.

Recently, machine learning has become a powerful tool for predicting reaction outcomes on a large scale. nih.govchemrxiv.orgchemrxiv.org These models are trained on vast datasets of known reactions and can learn complex relationships between reactants, reagents, and products. For a given reaction involving this compound, a trained machine learning model could predict the likelihood of success and the structure of the major product with high accuracy. nih.govchemrxiv.org

Stereoselectivity—the preferential formation of one stereoisomer over another—is another critical aspect that can be predicted computationally. nih.gov The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. By modeling the transition states leading to different stereoisomers (e.g., R vs. S or syn vs. anti), chemists can calculate the energy difference (ΔΔG‡). A small energy difference can lead to a significant preference for one isomer. These predictions are invaluable in asymmetric synthesis, where controlling stereochemistry is paramount. For thiophenolate addition reactions, DFT calculations can model the approach of the nucleophile to a chiral electrophile, allowing for the prediction of the major stereoisomer formed. nih.gov

| Prediction Goal | Computational Method | Key Output | Application Example |

| Reaction Feasibility | Machine Learning Models | Probability of reaction success (e.g., 93% accuracy). chemrxiv.org | Predicting if a specific substrate will react with this compound under given conditions. |

| Regioselectivity | DFT (Activation Energy Comparison) | Relative energies of transition states for different regioisomers. | Determining whether thiophenolate will attack at the ortho-, meta-, or para-position of a substituted aryl halide. |

| Stereoselectivity | DFT (Diastereomeric Transition State Analysis) | Energy difference between transition states (ΔΔG‡). nih.gov | Predicting the enantiomeric or diastereomeric ratio in the addition of thiophenolate to a prochiral center. |

| Product Structure | Machine Learning / DFT Database Searching | Predicted structure of the major organic product. nih.govchemrxiv.org | Identifying the likely product from a multi-component reaction involving this compound. |

Applications in Polymer Chemistry and Sustainable Materials

Polymerization Processes

The unique reactivity of the thiolate group, when paired with the tetrabutylammonium (B224687) cation, makes it a valuable initiator in specific polymerization reactions, particularly for creating polymers with tailored properties and structures.

Tetrabutylammonium salts of sulfur-based nucleophiles, such as thiophenolate and its analogues, serve as effective initiators for the ring-opening polymerization (ROP) of strained cyclic monomers like thionolactones. Research demonstrates that mild initiators like tetrabutylammonium thioacetate (B1230152), a close relative of tetrabutylammonium thiophenolate, can competently initiate the ROP of various thionolactones to produce polythioesters. nih.gov This process is advantageous as it avoids the harsh reagents traditionally used for such transformations. nih.gov

The polymerization proceeds via a nucleophilic attack of the thiolate anion on the thionolactone monomer. This reaction is highly efficient for a range of ring sizes, including five-, six-, and seven-membered thionolactones, and even extends to less-strained 17-membered macrocycles. nih.gov The primary driving force for this type of polymerization is the energy released upon the isomerization of the carbon-sulfur double bond (C=S) in the monomer to a carbon-oxygen double bond (C=O) in the resulting polythioester backbone, rather than solely relying on the release of ring strain. nih.gov This allows for a broader selection of monomers beyond those with high ring strain. nih.gov

Table 1: Ring-Opening Polymerization of Thionolactones Initiated by a Tetrabutylammonium Thiolate System

| Monomer | Initiator System | Resulting Polymer | Key Findings | Reference |

| Various thionolactones (5, 6, 7-membered rings) | Tetrabutylammonium thioacetate | Polythioesters | Fast and versatile method applicable to a broad scope of monomers, including unstrained macrocycles. | nih.gov |

| N-substituted cyclic thionocarbamate | Tetrabutylammonium thioacetate | Polythioester | Demonstrates the generality of the initiation method for different monomer types. | nih.gov |

| Racemic β-thiobutyrolactone (rac-TBL) | Phosphazene bases (generating a thiocarboxylate) | Poly(3-thiobutyrolactone) (P3TB) | ROP proceeds at room temperature; reactivity increases with the basicity of the phosphazene catalyst. | rsc.org |

In the realm of biomimetic materials, tetrabutylammonium salts are instrumental in synthesizing polyesters that mimic natural polymers. Specifically, tetrabutylammonium acetate (B1210297) has been successfully used as an initiator for the bulk ring-opening polymerization of β-butyrolactone to synthesize poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester. researchgate.net This method allows for the production of PHB with controlled microstructures and predictable dyad contents, which is crucial for emulating the properties of naturally occurring PHAs (polyhydroxyalkanoates). researchgate.net

The synthesis yields atactic (R,S)-PHB, a valuable component for creating blends with other biodegradable polymers like polylactide (PLA) and poly(lactic-co-glycolic acid) (PLGA). researchgate.net The use of a tetrabutylammonium-based initiator provides a pathway to synthetic analogues of PHAs with relatively high molecular weights and low dispersity, demonstrating the effectiveness of this initiator system in creating well-defined biomimetic polymers. researchgate.net

Depolymerization Strategies for Polymeric Materials

The nucleophilicity of the thiophenolate anion is harnessed in strategies aimed at breaking down robust polymers, facilitating chemical recycling and the recovery of valuable chemical feedstocks from plastic waste.

This compound is a key reagent in the chemical decomposition of high-performance polymers, known as super engineering plastics, which are notoriously resistant to degradation. Research has established a method for the catalytic depolymerization of oxyphenylene-based polymers like polyetheretherketone (PEEK) and polysulfone using thiols. nih.gov In this process, a base activates a thiol to form a thiolate, the active nucleophile that attacks the polymer chain. nih.gov Using a pre-formed salt like this compound provides this nucleophile directly.

The proposed mechanism involves the thiolate attacking the ipso-carbon atom adjacent to an ether linkage in the polymer backbone. nih.gov This selective cleavage of the carbon-oxygen bond results in the breakdown of the polymer into smaller, functionalized aromatic compounds. nih.gov This method is effective not only for pure polymers but also for composite materials, such as carbon- or glass-fiber reinforced PEEK. nih.gov The ability to break down these highly stable polymers under relatively controlled conditions represents a significant advancement in managing otherwise intractable plastic waste. nih.gov

Table 2: Catalytic Depolymerization of PEEK using a Thiolate-Based System

| Polymer | Catalytic System | Key Products | Significance | Reference |

| Polyetheretherketone (PEEK) | Thiol + Phosphazene Base (P₄-tBu) / K₃PO₄ | Electron-deficient arenes with sulfur functional groups and bisphenols | Enables decomposition of robust super engineering plastics via selective C-O bond cleavage. | nih.gov |

| Carbon-fiber reinforced PEEK | Thiol + P₄-tBu / K₃PO₄ | Functionalized aromatic compounds | Demonstrates applicability to composite materials, expanding recycling potential. | nih.gov |

| Consumer PEEK resin | Thiol + P₄-tBu / K₃PO₄ | Functionalized aromatic compounds | Confirms the method's utility for real-world plastic waste. | nih.gov |

A primary goal of chemical depolymerization is the recovery of monomers that can be used to produce new, virgin-grade polymers, creating a closed-loop recycling system. nih.govmdpi.com The depolymerization of PEEK using thiophenolates is a prime example of this concept. nih.gov The resulting sulfur-functionalized aromatic products are not merely waste but valuable chemical intermediates. nih.gov

These products can be chemically transformed back into parent monomers used for synthesizing super engineering plastics. nih.gov For instance, the thioether functionalities can be converted into other groups, including fluorine, to regenerate fluorinated arenes, which are monomers for plastics like PEEK. nih.gov This approach moves beyond simple recycling to enable upcycling, where waste plastic is converted into high-value chemical feedstocks, reducing reliance on petroleum and mitigating the environmental burden of plastic waste. nih.govorientjchem.org

Investigations into Polymer Degradation Pathways

Understanding the precise chemical reactions that lead to polymer degradation is essential for designing both more stable materials and more efficient recycling processes. The use of this compound in depolymerization studies provides clear insights into these degradation pathways.

For robust aromatic polymers like PEEK, the degradation pathway initiated by a thiophenolate is a targeted chemical cleavage rather than an uncontrolled breakdown. The process relies on a specific nucleophilic aromatic substitution (SɴAr) reaction. A plausible pathway begins with the thiolate anion performing a nucleophilic attack on an electron-deficient ipso-carbon atom within the polymer's main chain—specifically, the carbon atom in the benzophenone (B1666685) unit that is bonded to an ether oxygen. nih.gov This attack forms an anionic intermediate. Subsequently, an aryloxy anion is eliminated as a leaving group, completing the cleavage of the carbon-oxygen bond and forming a new carbon-sulfur bond. nih.gov The generated aryloxy anion can then deprotonate another thiol molecule, regenerating the active thiolate nucleophile to continue the catalytic degradation cycle. nih.gov This well-defined pathway allows for the selective disassembly of the polymer into predictable, smaller molecules.

Role in Chemical Degradation Studies

This compound is emerging as a significant reagent in the chemical degradation of polymers, a critical area of research for developing sustainable materials and recycling strategies. Its role is primarily centered on its ability to act as a potent nucleophilic agent, facilitating the cleavage of ester and carbonate linkages within polymer backbones. This process, often termed chemolysis, breaks down large polymer chains into their constituent monomers or smaller oligomers, which can then be purified and repolymerized to create new materials, thus contributing to a circular economy for plastics.

The efficacy of this compound in these degradation studies stems from the synergistic action of its constituent ions: the thiophenolate anion (C₆H₅S⁻) and the tetrabutylammonium cation ((C₄H₉)₄N⁺). The thiophenolate anion is a strong nucleophile that readily attacks the electrophilic carbonyl carbons in polymer chains, such as those in polyesters and polycarbonates. This nucleophilic attack initiates the scission of the polymer chain.

The tetrabutylammonium cation plays a crucial, albeit indirect, role. As a large, non-coordinating cation, it effectively shields the negative charge of the thiophenolate anion, enhancing its nucleophilicity. Furthermore, its lipophilic nature increases the solubility of the thiophenolate salt in the organic media typically used to dissolve polymers, thereby facilitating a more efficient and homogenous degradation process. This is a significant advantage over inorganic thiophenolate salts, whose limited solubility in organic solvents can hinder their effectiveness.

Research into the thiolytic degradation of polymers has provided insights that underscore the potential of thiophenolate-based reagents. For instance, studies on the degradation of copolymers containing thioester functionalities have demonstrated the efficiency of thiol-based nucleophiles in cleaving these bonds. Glutathione, a naturally occurring tripeptide containing a thiol group, has been shown to effectively degrade such polymers under physiological conditions. nih.gov This highlights the inherent reactivity of the thiol group in breaking down polymer structures.

While specific studies focusing exclusively on this compound are nascent, the principle of using thiophenolates for polymer degradation is established. For example, the chemical recyclability of certain polythioesters has been demonstrated using sodium thiophenolate, which successfully depolymerized the material. The use of tetrabutylammonium as the counter-ion would be expected to enhance the rate and efficiency of such a process due to the reasons outlined above.

The following table presents data from a study on the degradation of a thioester-functionalized copolymer using a thiol-containing compound, illustrating the effectiveness of this chemical approach. While not using this compound directly, it provides a strong proxy for the expected performance of such a reagent.

Table 1: Degradation of Thioester-Functionalized Copolymer with Glutathione

| Parameter | Value |

| Degrading Agent | Glutathione (GSH) |

| GSH Concentration | 10 mM |

| Polymer Concentration | 0.128 g/L |

| GSH/Thioester Ratio | 390:1 |

| Temperature | 37 °C |

| Time for Initial Degradation | 10 minutes |

| Observation | Incomplete degradation at lower GSH ratios |

| Outcome at High GSH Ratio | Bimodal distribution in SEC analysis, indicating significant degradation |

This table is based on data from a study on the degradation of thioester-functional copolymers with glutathione, which serves as an illustrative example of the degradative power of thiol-based reagents. nih.gov

The findings from related research strongly support the hypothesis that this compound is a highly promising reagent for the controlled chemical degradation of a range of polymers. Its unique combination of a potent nucleophile and a phase-transfer cation makes it a valuable tool for advancing research into sustainable materials and the chemical recycling of plastics. Future studies are anticipated to provide more direct evidence and quantitative data on its performance in degrading specific polymer systems.

Advanced Research Directions and Future Perspectives

Integration in Multi-Component and Cascade Reactions

The efficient construction of complex molecular architectures is a central goal in organic synthesis. Multi-component reactions (MCRs), where three or more reactants combine in a single operation, and cascade reactions, involving a sequence of intramolecular transformations, are powerful strategies to achieve this goal. While direct and extensive research on tetrabutylammonium (B224687) thiophenolate in these specific reaction types is still an expanding field, the foundational principles of its reactivity suggest significant potential.

The utility of related tetrabutylammonium salts in such reactions provides a strong precedent. For instance, tetrabutylammonium bromide has been employed as a catalyst in three-component reactions involving thiophenol, demonstrating the capacity of the tetrabutylammonium cation to facilitate complex transformations. sciencesconf.org The thiophenolate anion in tetrabutylammonium thiophenolate can act as a potent nucleophile, initiating a cascade of bond-forming events. For example, a domino alkylation-cyclization reaction of propargyl bromides with thioureas has been developed for the synthesis of 2-aminothiazoles, showcasing a pathway where a sulfur nucleophile initiates a cascade. organic-chemistry.org Furthermore, tetrabutylammonium chloride has been shown to induce a cascade radical addition/cyclization of o-isocyanodiaryl amines.

The potential for this compound in these reactions lies in its ability to deliver the thiophenolate nucleophile under mild and controlled conditions, which could trigger subsequent intramolecular events or participate in one-pot multi-component assemblies. Future research is anticipated to focus on designing novel MCRs and cascade sequences that are specifically initiated by the nucleophilic attack of the thiophenolate anion from this compound.

Exploration in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly integral to modern synthetic chemistry. This compound is being explored for its potential contributions to this field, particularly in the development of sustainable synthesis protocols.

The use of organocatalysts, such as tetrabutylammonium salts, is a key aspect of green chemistry as they can often replace toxic metal-based catalysts. nih.gov The development of recyclable catalytic systems is a significant step towards sustainability. nih.govmdpi.com Research into recyclable organocatalysts has shown that modifying the catalyst structure, for instance by introducing lipophilic groups, can allow for easy separation from the reaction mixture and reuse over multiple cycles without a significant loss of activity. nih.gov This approach could be applied to develop recyclable catalytic systems based on this compound.

Furthermore, the use of environmentally benign solvents is a cornerstone of green chemistry. Tetrabutylammonium salts can sometimes be used as ionic liquids or in conjunction with green solvents like water or ethanol, reducing the reliance on volatile organic compounds. mdpi.comorganic-chemistry.org For example, the conjugate addition of thiols to electron-deficient alkenes has been efficiently catalyzed by molten tetrabutylammonium bromide under solvent-free conditions, highlighting a sustainable approach that could be adapted for reactions involving this compound. organic-chemistry.org The development of protocols that utilize this compound in aqueous media or other green solvents is an active area of investigation. jocpr.com

Future research will likely focus on quantifying the green credentials of reactions using this compound through metrics such as atom economy, E-factor, and process mass intensity, and on developing highly efficient and recyclable catalytic systems.

Development of Novel Reagent Systems and Catalytic Platforms

The unique properties of this compound make it an attractive building block for the development of novel reagent systems and catalytic platforms. Its utility as a phase-transfer catalyst (PTC) is a well-established concept for tetrabutylammonium salts, where the cation transports the anion between an aqueous and an organic phase to facilitate a reaction. jocpr.com

Building on this, research is focused on creating new systems where this compound is not just a simple reagent but a key component of a more complex catalytic cycle. For example, tetrabutylammonium hydroxide (B78521) has been demonstrated as a highly efficient catalyst for thia-Michael additions, a crucial carbon-sulfur bond-forming reaction. thieme-connect.de This suggests that this compound could act as a pre-catalyst or be part of a co-catalytic system for a range of organic transformations.

The development of novel catalytic platforms also extends to its use in organocatalysis. Organocatalysts are sought after for their ability to promote reactions with high selectivity and under mild conditions. The thiophenolate anion can act as a nucleophilic catalyst, and the tetrabutylammonium cation can influence the reaction environment and solubility. This dual functionality can be harnessed to design new catalytic platforms for a variety of reactions.

The table below summarizes some of the catalytic applications of related tetrabutylammonium salts, providing a basis for the future development of systems based on this compound.

| Catalyst System | Reaction Type | Key Features |

| Tetrabutylammonium bromide | Conjugate addition of thiols | Inexpensive, solvent-free conditions. organic-chemistry.org |

| Tetrabutylammonium hydroxide | Thia-Michael addition | High turnover number, operationally simple. thieme-connect.de |

| Tetrabutylammonium chloride | Cascade radical addition/cyclization | Transition-metal-free conditions. |

| Tetrabutylammonium salts | Phase-transfer catalysis | Enhanced reaction rates, biphasic systems. jocpr.com |

Future work in this area will likely involve the design of chiral versions of this compound for asymmetric catalysis and the immobilization of the catalyst on solid supports for easier recovery and reuse.

Expanding Applications in Functional Materials Synthesis (excluding material properties)

The synthesis of functional materials with tailored properties is a rapidly growing field of research. This compound is proving to be a valuable tool in the preparation of sulfur-containing polymers and other organosulfur materials.

Sulfur-containing polymers exhibit a range of interesting properties, and the development of new synthetic routes to these materials is of significant interest. sciencesconf.org Tetrabutylammonium salts have been used as catalysts in the synthesis of sulfur-containing functionalized disiloxanes via thiol-epoxy click reactions. nih.gov This efficient and regioselective method opens up possibilities for creating a variety of organosilicon materials with novel structures. nih.gov

The thiophenolate anion can be incorporated into polymer backbones or used to functionalize existing polymers, imparting specific characteristics to the resulting material. The use of this compound as a precursor allows for the controlled introduction of sulfur atoms into material structures.

The following table highlights examples of the synthesis of sulfur-containing materials using related methodologies, indicating the potential for this compound in this area.

| Material Synthesized | Synthetic Method | Precursor/Catalyst |

| Sulfur-containing functionalized disiloxanes | Thiol-epoxy click reaction | Tetrabutylammonium fluoride (B91410) (catalyst) nih.gov |

| Polythioacetals | Novel synthetic protocols | Sulfur-based functional groups sciencesconf.org |

| Polythiosulfonates | New synthetic routes | Sulfur-based functional groups sciencesconf.org |

Future research will likely expand the scope of monomers and polymers that can be synthesized using this compound, leading to the development of new classes of functional materials for a wide range of applications. The focus will be on the synthetic methodologies and the controlled incorporation of the thiophenolate moiety into complex material architectures.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and handling tetrabutylammonium thiophenolate in laboratory settings?

- Methodological Answer : this compound is typically synthesized via anion exchange reactions. For example, tetrabutylammonium hydroxide (40 wt.% in H₂O) can react with thiophenol derivatives under controlled pH and inert atmospheres to avoid oxidation. Handling requires anhydrous conditions due to hygroscopicity, and safety protocols (e.g., gloves, eye protection) must align with SDS guidelines for tetrabutylammonium salts . Storage at 0–6°C in airtight containers is advised to prevent decomposition .

Q. How does this compound interact with organophosphate flame retardants (OPFRs) in aqueous systems?

- Methodological Answer : Thiophenolate reacts with OPFRs like TCEP and TCPP via nucleophilic substitution. Kinetic studies under anoxic conditions show second-order rate constants (e.g., at 50°C). Experimental setups involve mixing thiophenolate with OPFRs in buffered solutions, followed by HPLC or GC-MS to monitor reaction progress .

Q. What safety precautions are critical when working with this compound?

- Methodological Answer : Key precautions include:

- Use of fume hoods to avoid inhalation of vapors.

- Protective equipment (gloves, goggles) to prevent skin/eye contact.

- Storage away from acids or oxidizing agents to prevent exothermic reactions.

Refer to SDS guidelines for tetrabutylammonium salts for emergency procedures .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize extraction efficiency of this compound in deep eutectic solvents (DES)?

- Methodological Answer : RSM designs experiments by varying factors like DES molar ratios (e.g., tetrabutylammonium bromide:caprylic acid at 1:2), temperature, and extraction time. A central composite design (CCD) identifies optimal conditions, with quadratic models validating interactions between variables. For example, DES with 1:2 molar ratios achieved >95% extraction efficiency for phenolic compounds, validated via ANOVA () .

Q. What mechanistic factors explain the reactivity differences of this compound with structurally similar organophosphates?

- Methodological Answer : Steric hindrance, electronic effects, and solvation dynamics govern reactivity. For instance, TCEP reacts faster with thiophenolate () than TCPP () due to reduced steric bulk in TCEP. Computational studies (e.g., DFT) can model transition states to quantify electronic contributions, while kinetic isotope effects (KIEs) probe hydrogen-bonding interactions .

Q. How do electrochemical properties of tetrabutylammonium salts influence their application in fluorination reactions?

- Methodological Answer : Tetrabutylammonium salts (e.g., hexafluorophosphate) act as supporting electrolytes in non-aqueous electrochemistry. Cyclic voltammetry (CV) in acetonitrile reveals oxidation potentials of fluorinated intermediates. For radiofluorination, optimized conditions (e.g., 20 mA/cm² current density, 25°C) enhance yields by stabilizing reactive fluoride ions via ion-pairing with tetrabutylammonium cations .

Data Contradictions and Resolution

Q. Why do reported rate constants for thiophenolate reactions vary across studies?

- Analysis : Discrepancies arise from:

- Temperature control : Small deviations (e.g., ±2°C) significantly affect Arrhenius parameters.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate reactions compared to aqueous systems.

- Impurity effects : Trace water or oxygen in reagents can alter reaction pathways.

Standardization via IUPAC protocols (e.g., calibration with reference compounds) mitigates variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.